molecular formula C13H26N3O3P B14000283 4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 51526-57-9

4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B14000283
CAS No.: 51526-57-9
M. Wt: 303.34 g/mol
InChI Key: LRBGHIKGWBHNFM-UHFFFAOYSA-N
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Description

4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with aziridine groups and a phosphoryloxy group, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves the reaction of aziridine with phosphoryl chloride in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with biological molecules through its aziridine groups. These groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The molecular targets and pathways involved are still under investigation, but initial studies suggest significant interactions with cellular enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to its combination of a piperidine ring with aziridine and phosphoryloxy groups

Properties

CAS No.

51526-57-9

Molecular Formula

C13H26N3O3P

Molecular Weight

303.34 g/mol

IUPAC Name

4-[bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C13H26N3O3P/c1-12(2)9-11(10-13(3,4)16(12)17)19-20(18,14-5-6-14)15-7-8-15/h11,17H,5-10H2,1-4H3

InChI Key

LRBGHIKGWBHNFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OP(=O)(N2CC2)N3CC3)C

Origin of Product

United States

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